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Compound of Interest

Compound Name: 2-(3-Nitrophenoxy)ethylamine
CAS No.: 26646-35-5
Cat. No.: B1600485

Get Quote

. J

Compound ldentity:

¢ |[UPAC Name: 2-(3-Nitrophenoxy)ethan-1-amine

o CAS Number: 26646-35-5 (Free Base) | 19008-62-9 (HCI Salt)
e Molecular Formula: C

H
N
O

» Molecular Weight: 182.18 g/mol

Synthesis & Contextual Impurity Profile

Understanding the synthesis route is prerequisite to interpreting the spectra, as specific
impurities often appear in the aliphatic regions of NMR or as background noise in MS.
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Synthesis Workflow (Williamson Ether /| Gabriel Route)

The most robust synthesis involves the nucleophilic attack of 3-nitrophenoxide on a protected
ethylamine precursor (like

-(2-bromoethyl)phthalimide) followed by deprotection, or direct alkylation with 2-
bromoethylamine (lower yield, higher dimerization risk).

Residual Impurity:
....................... »| Unreacted Phenol

Intermediate: Hydrazine (Deprotection) TEIEE Over-alkylation Impurity:

N-(2-Bromoethyl) | —————| phthalimide Ether 2-(3-Nitrophenoxy) f -« -+ e » Dimer (Secondary Amine)

phthalimide ethylamine

3-Nitrophenol

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting potential impurities that may affect spectroscopic
interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCI

(Chloroform-d) for Free Base; DMSO-

for HCI salt. Reference: TMS (

0.00 ppm).

H NMR (400 MHz, CDCI )

The proton spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two
triplets in the aliphatic region.[1]
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Shift (
Multiplicity
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attachment (

Hz).

Mid-field
Aliphatic.
-CH Shielded relative
3.12 t 2H to the ether

protons (

Hz).

Exchangeable.
Broad singlet.
Shift varies with
concentration

1.60 bs 2H -NH and water
content.
Disappears with
D

O shake.

C NMR (100 MHz, CDClI )

The carbon spectrum must show 8 distinct signals.
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Shift (
Carbon Type Assignment Notes
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149.1 Quaternary (C) ) ]
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130.1 Methine (CH) C5 Meta position.
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116.0 Methine (CH) C4 Ortho to nitro group.
) Isolated carbon
108.9 Methine (CH) Cc2 )
between substituents.
Methylene (CH -O-CH
70.5 Ether carbon.
) -
Methylene (CH -CH
41.6 Amine carbon.
) -N

Infrared Spectroscopy (FT-IR)

Method: Neat film (oil) or KBr pellet (if salt).

The IR spectrum serves as a rapid "fingerprint” verification. The simultaneous presence of

primary amine doublets and nitro stretches is diagnostic.
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Wavenumber (cm

Vibration Mode Functional Group Diagnostic Value
)
High. A doublet peak
confirms a primary
Stretching _ _ amine (-NH
3380, 3310 N-H (Primary Amine)

(Asym/Sym) ). A single peak would
indicate a secondary
amine impurity.
Medium. Weak
shoulder above 3000

3080 Stretching C-H (Aromatic) cm
) ) ) Medium. Methylene
2940, 2870 Stretching C-H (Aliphatic)
groups.[2]
Critical. Very strong
Stretching ] band characteristic of
1530 ) N-O (Nitro) o

(Asymmetric) aromatic nitro
compounds.

Stretching ) Critical. Paired with

1350 i N-O (Nitro)
(Symmetric) the 1530 band.
High. Strong band
1245 Stretching C-O (Aryl Ether) indicating the phenoxy
linkage.
) ) ) Standard aromatic
1590, 1480 Ring Breathing C=C (Aromatic)

skeleton confirmation.

Mass Spectrometry (MS)

Method: El (Electron lonization, 70 eV) or ESI+ (Electrospray).

Fragmentation Logic (El)
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For primary amines, the base peak is rarely the molecular ion. The molecule undergoes
characteristic

-cleavage.

¢ Molecular lon (M+):

182 (Weak intensity).

e Base Peak:

30.

o Mechanism:

-cleavage of the amine chain:

» Diagnostic Fragment:

139.

o Mechanism: Cleavage of the ether bond or McLafferty-like rearrangement yielding the 3-

nitrophenol cation/radical cation.

Molecular lon (M+)
m/z 182

Alpha-Cleavage (Dominant)H-Transfer/Ether Cleavage \Inductive Cleavage

Base Peak Nitrophenol Fragment Nitrophenoxy Fragment
[CH2=NH2]+ [C6H4(NO2)OH]+ [C6H4(NO2)O]+
m/z 30 m/z 139 m/z 138

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron lonization (EI) mass spectrometry.
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Quality Control & Troubleshooting

When analyzing this compound, several common issues may arise. Use this troubleshooting

matrix to validate your data.

Missing Amine Protons (NMR): If the broad singlet at 1.60 ppm is absent, the sample may be
wet (proton exchange with water) or the concentration is too low. Action: Run in dry DMSO-

oradd D
O to confirm disappearance.

Extra Aliphatic Peaks: Signals at

3.8 and 3.2 often indicate the dimer impurity (secondary amine) formed during synthesis if
the amine excess was insufficient.

Physical State Discrepancy:

o Free Base: Yellow/Orange Oil.

o HCI Salt: Off-white/Yellow Solid (MP: ~150°C).
o Note: Do not confuse the salt spectrum (D

O) with the free base (CDCI

); chemical shifts will change slightly due to pH effects on the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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